molecular formula C24H21ClN2O2 B2645487 1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-41-6

1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B2645487
CAS RN: 317822-41-6
M. Wt: 404.89
InChI Key: XOGGCBYHXZUJHQ-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone” is a complex organic molecule that contains several functional groups and rings . It has a quinoxalinone core, which is a type of heterocyclic compound. This core is substituted with a 4-chlorobenzyl group, a 3-methyl group, and a 4-methylbenzoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The quinoxalinone core is a bicyclic structure with nitrogen atoms incorporated into the rings . The 4-chlorobenzyl, 3-methyl, and 4-methylbenzoyl groups would add further complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used . The presence of the benzyl and benzoyl groups could potentially make the compound susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Quinoxalinone Derivatives in Chemical Synthesis

Quinoxalinone derivatives are significant in the field of organic chemistry for their role in synthesizing complex molecules. The rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones demonstrates the complexity and utility of such compounds in creating heterocyclic structures (Azizian et al., 2000). Similarly, the synthesis of 1-phenyl-3-methyl-6-N,N-dibutylamino-2(1H)-quinoxalinone from chlorobenzene in a multi-step process highlights the potential for producing novel quinoxalinone derivatives with varied functional groups (Xiao, 2001).

Pharmacological Applications

Quinoxalinone derivatives have been explored for their pharmacological potential. The synthesis and evaluation of isoxazolequinoxaline derivative as an anti-cancer drug illustrate the ongoing research into quinoxalinone-based compounds for therapeutic use. The study included structural analysis, DFT calculations, and docking studies to predict anti-cancer activity (Abad et al., 2021). This highlights the multifaceted approach taken to understand and harness the bioactivity of quinoxalinone derivatives.

Material Science and Chemical Properties

In material science and chemical synthesis, quinoxalinone derivatives are used to modify and enhance the properties of materials. The synthesis of azobenzene-quinazolinone derivatives and their examination as antibacterial and antifungal agents demonstrate the versatility of quinoxalinone compounds in creating substances with potential applications in medicine and materials (Aiube & Jabarah, 2017).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone” would require appropriate safety precautions . Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of complex organic molecules like “1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone” is a vibrant field of research . Future work could involve synthesizing the compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2/c1-16-7-11-19(12-8-16)24(29)27-17(2)23(28)26(21-5-3-4-6-22(21)27)15-18-9-13-20(25)14-10-18/h3-14,17H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGGCBYHXZUJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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